1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C14H10Cl2O2. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes chloro and phenoxy groups, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-chloro-4-(4-chlorophenoxy)acetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-chlorophenoxy)acetophenone: A precursor in the synthesis of the target compound.
4-(4-Chlorophenoxy)-2-chlorobenzaldehyde: Another related compound with similar structural features.
Uniqueness
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H15Cl2NO2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-20(2)10-9-17(21)15-8-7-14(11-16(15)19)22-13-5-3-12(18)4-6-13/h3-11H,1-2H3 |
InChI Key |
GOQRMNQLFNXBMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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